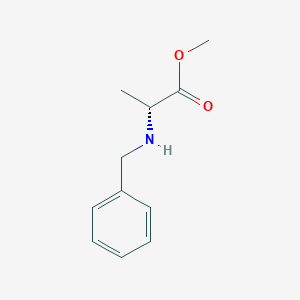
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine” is a chemical compound with the CAS Number: 1670-50-4 . It has a molecular weight of 176.26 .
Synthesis Analysis
A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines . This procedure combines an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C11H16N2/c1-13(2)10-7-9-5-3-4-6-11(9)12-8-10/h3-6,10,12H,7-8H2,1-2H3 .Chemical Reactions Analysis
The compound is part of a series of novel tetrahydroquinoline amines that potently inhibit the in vitro reuptake of serotonin and dopamine (dual reuptake inhibitors) .Mecanismo De Acción
Mode of Action
It is structurally related to a class of compounds known as tetrahydroquinoline amines, which are known to inhibit the in vitro reuptake of serotonin and dopamine . This suggests that N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine might interact with serotonin and dopamine transporters, thereby affecting neurotransmitter levels in the brain.
Biochemical Pathways
If it does indeed affect serotonin and dopamine reuptake as suggested above, it could potentially influence a variety of neurological processes, including mood regulation, reward, and motor control .
Pharmacokinetics
Its molecular weight of 17626 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
If it does indeed inhibit serotonin and dopamine reuptake, it could potentially increase the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine in laboratory experiments has several advantages. It is a highly polar molecule, which makes it ideal for use in various synthetic and analytical methods. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, which can make it difficult to work with. Additionally, it can produce toxic byproducts, which can be hazardous to the researcher.
Direcciones Futuras
The use of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine in the scientific and medical fields is a relatively new area of research. There are a number of potential future directions for this research, including the development of new synthetic methods, the exploration of its therapeutic potential for various diseases, and the investigation of its potential as a drug for neurological disorders. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide valuable insights into its potential uses.
Métodos De Síntesis
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine can be synthesized in a variety of ways, including the use of a Grignard reaction and a Wittig-Horner reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium or zinc, and a halide, such as chlorine or bromine, to form a quinoline. The Wittig-Horner reaction involves the use of a Wittig reagent and a base, such as potassium hydroxide, to form a quinoline. Both of these reactions can be used to synthesize this compound in a laboratory setting.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine has a wide range of applications in the scientific field. It is used as a reagent in various synthetic and analytical methods, such as liquid chromatography, gas chromatography, and thin-layer chromatography. It is also used as a catalyst in organic synthesis, as a reagent in analytical and preparative chromatography, and as a solvent for various organic compounds. Additionally, it is used as a reagent in the synthesis of various pharmaceuticals and other compounds.
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCVHHJFTXAXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2900910.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide](/img/structure/B2900912.png)
![2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)




![5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2900921.png)

![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-methyl-3-pyrazol-1-ylpropanoic acid](/img/structure/B2900926.png)
![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2900928.png)
![N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2900931.png)
